molecular formula C14H10ClIO B3023697 3-Chloro-4'-iodo-4-methylbenzophenone CAS No. 951890-96-3

3-Chloro-4'-iodo-4-methylbenzophenone

Cat. No.: B3023697
CAS No.: 951890-96-3
M. Wt: 356.58 g/mol
InChI Key: MMRMVPMVVSIGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4’-iodo-4-methylbenzophenone is an organic compound with the molecular formula C14H10ClIO It is a derivative of benzophenone, characterized by the presence of chlorine, iodine, and methyl groups on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4’-iodo-4-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-4-methylbenzoyl chloride with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Chloro-4-methylbenzoyl chloride+IodobenzeneAlCl33-Chloro-4’-iodo-4-methylbenzophenone\text{3-Chloro-4-methylbenzoyl chloride} + \text{Iodobenzene} \xrightarrow{\text{AlCl}_3} \text{3-Chloro-4'-iodo-4-methylbenzophenone} 3-Chloro-4-methylbenzoyl chloride+IodobenzeneAlCl3​​3-Chloro-4’-iodo-4-methylbenzophenone

Industrial Production Methods

Industrial production of 3-Chloro-4’-iodo-4-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4’-iodo-4-methylbenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the aromatic rings can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Derivatives with different functional groups replacing chlorine or iodine.

    Oxidation: 3-Chloro-4’-iodo-4-carboxybenzophenone.

    Reduction: 3-Chloro-4’-iodo-4-methylbenzyl alcohol.

Scientific Research Applications

3-Chloro-4’-iodo-4-methylbenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4’-iodo-4-methylbenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4’-bromo-4-methylbenzophenone
  • 3-Chloro-4’-fluoro-4-methylbenzophenone
  • 3-Chloro-4’-iodo-4-ethylbenzophenone

Uniqueness

3-Chloro-4’-iodo-4-methylbenzophenone is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and biological properties. The combination of these halogens with the methyl group on the benzophenone scaffold makes it a versatile compound for various applications.

Properties

IUPAC Name

(3-chloro-4-methylphenyl)-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c1-9-2-3-11(8-13(9)15)14(17)10-4-6-12(16)7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRMVPMVVSIGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4'-iodo-4-methylbenzophenone
Reactant of Route 2
Reactant of Route 2
3-Chloro-4'-iodo-4-methylbenzophenone
Reactant of Route 3
Reactant of Route 3
3-Chloro-4'-iodo-4-methylbenzophenone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Chloro-4'-iodo-4-methylbenzophenone
Reactant of Route 5
Reactant of Route 5
3-Chloro-4'-iodo-4-methylbenzophenone
Reactant of Route 6
Reactant of Route 6
3-Chloro-4'-iodo-4-methylbenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.